3-Ketocarbofuran
Overview
Description
3-Ketocarbofuran, also known as 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone methylcarbamate, is a chemical compound with the molecular formula C₁₂H₁₃NO₄. It is a metabolite of carbofuran, a widely used carbamate pesticide. This compound is known for its role in the degradation process of carbofuran, making it a significant subject of study in environmental and agricultural chemistry .
Mechanism of Action
Target of Action
3-Ketocarbofuran, a metabolite of the pesticide carbofuran, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating nerve impulses .
Mode of Action
The mode of action of this compound is similar to that of its parent compound, carbofuran. It acts by inhibiting the AChE enzyme , leading to an accumulation of acetylcholine at the junction of the nerve cell and the receptor sites . This accumulation causes the nerve to fire continuously, leading to symptoms such as tremors and convulsions, and can ultimately result in death .
Biochemical Pathways
The biochemical pathway of this compound involves its formation from carbofuran. Fungal degradation of carbofuran may occur via hydroxylation at the three position and oxidation to this compound . The presence of this compound indicates the extensive use of carbofuran, leading to environmental distribution and exposure of residues .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in the context of carbofuran exposure. High-performance liquid chromatography (HPLC) and gas liquid chromatography–mass spectrometry (GC–MS) have been used to detect and quantify this compound in various biological tissues such as liver and kidney . These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of this compound’s action is primarily neurotoxic, due to its inhibition of AChE. This can lead to a range of symptoms from tremors and convulsions to respiratory failure and death . The presence of this compound in various tissues also indicates potential systemic toxicity .
Action Environment
The action of this compound is influenced by various environmental factors. It is highly soluble in water, making it a potential contaminant for groundwater . It also breaks down in sunlight and is metabolized in the soil . These factors can influence the compound’s action, efficacy, and stability in the environment .
Biochemical Analysis
Biochemical Properties
3-Ketocarbofuran interacts with various enzymes and proteins in biochemical reactions. It is a product of the oxidation of carbofuran, a process that involves various enzymes .
Cellular Effects
This compound has been found to cause significant DNA migration in single cell gel electrophoresis tests, indicating that it may affect cellular processes . It does not induce micronucleus formation, suggesting that its effects on gene expression and cellular metabolism are complex .
Molecular Mechanism
It is known to be a product of the oxidation of carbofuran . It has been suggested that this compound, like carbofuran, may inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings appear to change over time. It has been detected in various samples, including cardiac blood, bile, and gastric contents, indicating that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound appear to vary with dosage in animal models. While specific threshold effects have not been reported, it has been found in various tissues in animals exposed to carbofuran, suggesting that it may have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of carbofuran. It is a product of the oxidation of carbofuran, a process that likely involves various enzymes .
Transport and Distribution
It has been detected in various tissues in animals exposed to carbofuran, suggesting that it may be transported and distributed within the body .
Subcellular Localization
It has been detected in various tissues in animals exposed to carbofuran, suggesting that it may be localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketocarbofuran typically involves the oxidation of carbofuran. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ketocarbofuran undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various by-products.
Reduction: Reduction reactions can convert it back to carbofuran or other related compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxycarbofuran and other oxidized derivatives.
Reduction: Regeneration of carbofuran.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
3-Ketocarbofuran has several applications in scientific research:
Environmental Chemistry: Studied for its role in the degradation of carbofuran in soil and water, helping to understand the environmental impact of pesticide use.
Analytical Chemistry: Used as a marker in the analysis of carbofuran residues in agricultural products and environmental samples.
Toxicology: Investigated for its toxic effects and metabolic pathways in various organisms.
Photocatalysis: Explored in studies on the photocatalytic degradation of pesticides, contributing to the development of advanced water treatment technologies.
Comparison with Similar Compounds
Carbofuran: The parent compound, widely used as a pesticide.
3-Hydroxycarbofuran: Another metabolite of carbofuran, formed through hydroxylation.
Carbofuran Phenol: A degradation product of carbofuran.
Comparison: 3-Ketocarbofuran is unique due to its specific formation through the oxidation of carbofuranThis difference in structure leads to distinct chemical properties and reactivity, making this compound a valuable compound for studying the environmental fate and degradation pathways of carbamate pesticides .
Properties
IUPAC Name |
(2,2-dimethyl-3-oxo-1-benzofuran-7-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZYYXXILQTKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C(O1)C(=CC=C2)OC(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168226 | |
Record name | 3-Ketocarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Oxo-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-30-1 | |
Record name | 3-Ketocarbofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16709-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ketocarbofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ketocarbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid methyl- ester with 2,2-dimethyl-7-hydroxy-3(2H)-benzofuranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Oxo-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
Record name | 3-Oxo-carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032776 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-Ketocarbofuran?
A1: this compound is a metabolite of the insecticide carbofuran. Like its parent compound, it exerts its toxicity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately disrupting normal nerve function. []
Q2: How does the toxicity of this compound compare to carbofuran?
A2: While both compounds inhibit AChE, this compound exhibits toxicity comparable to carbofuran. [, ] In some studies, this compound has even been found to be more toxic than carbofuran itself. [, ]
Q3: Does this compound have any other toxic effects besides AChE inhibition?
A3: Research suggests that this compound might possess additional toxic effects beyond AChE inhibition. One study found it could cause significant DNA migration in a single-cell gel electrophoresis (SCGE) test, suggesting potential for genotoxicity. [] Another study observed chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells exposed to the N-nitroso derivative of this compound. []
Q4: How is this compound formed in the environment?
A4: this compound is primarily formed through the microbial degradation of carbofuran in soil and water. [, , , , ] It can also be generated as a metabolite within plants and animals exposed to carbofuran. [, , ]
Q5: What are the major metabolic pathways of carbofuran that lead to the formation of this compound?
A5: Carbofuran is primarily metabolized via two main pathways: oxidation and hydrolysis. [, , ] Oxidation of carbofuran leads to the formation of 3-hydroxycarbofuran, which can be further oxidized to this compound. [, , ] Hydrolysis of carbofuran results in the formation of carbofuran phenol, which can then be oxidized to this compound phenol. [, , ]
Q6: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological samples?
A6: Several analytical methods have been developed for the analysis of this compound. These include:
- Gas chromatography (GC) with electron capture detection (ECD): This technique involves derivatizing this compound to enhance its volatility and detectability by GC-ECD. [, ]
- High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection: HPLC provides effective separation and quantification of this compound, especially when coupled with sensitive detectors. [, , , ]
- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for identifying and quantifying this compound in complex matrices. [, ]
Q7: What are the challenges in analyzing this compound residues, and how can these be addressed?
A8: Analyzing this compound residues can be challenging due to its relatively low persistence in some environmental matrices and potential for degradation during sample preparation and analysis. [] To overcome these challenges, researchers employ various strategies:
- Use of stable isotopically labeled internal standards: Internal standards compensate for analyte loss during sample preparation and improve the accuracy of quantification. []
Q8: What are the main concerns regarding the safety of this compound?
A9: As a potent AChE inhibitor, this compound poses significant risks to human and environmental health. [] Its persistence and potential for bioaccumulation in the food chain raise concerns about chronic exposure and long-term effects. [, ]
Q9: Are there any regulations governing the use and disposal of carbofuran and its metabolites, including this compound?
A10: Yes, due to its high toxicity, the use of carbofuran is restricted or banned in many countries. [] While specific regulations for this compound might vary depending on the region, its presence in the environment is often monitored and regulated as a marker for carbofuran use and potential contamination. []
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